molecular formula C18H20ClN3O2S B14927037 N-(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-chloropyridine-3-carboxamide

N-(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-chloropyridine-3-carboxamide

Cat. No.: B14927037
M. Wt: 377.9 g/mol
InChI Key: QHZJFIDZZOVZNW-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-chloropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiophene ring fused with a pyridine ring, and functional groups such as carbamoyl and chloropyridine.

Preparation Methods

The synthesis of N-(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-chloropyridine-3-carboxamide involves multiple steps, typically starting with the preparation of the benzothiophene core. This core can be synthesized through a series of reactions, including cyclization and functional group modifications. The chloropyridine moiety is then introduced through nucleophilic substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The benzothiophene ring can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the carbamoyl group to amines or other derivatives.

    Substitution: The chloropyridine moiety can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-chloropyridine-3-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: Its chemical stability and reactivity make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiophene and pyridine rings can bind to active sites, while the functional groups may participate in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Compared to other similar compounds, N-(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-chloropyridine-3-carboxamide stands out due to its unique combination of functional groups and ring structures. Similar compounds include:

Properties

Molecular Formula

C18H20ClN3O2S

Molecular Weight

377.9 g/mol

IUPAC Name

N-(3-carbamoyl-6-propyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-chloropyridine-3-carboxamide

InChI

InChI=1S/C18H20ClN3O2S/c1-2-4-10-6-7-11-13(9-10)25-18(14(11)16(20)23)22-17(24)12-5-3-8-21-15(12)19/h3,5,8,10H,2,4,6-7,9H2,1H3,(H2,20,23)(H,22,24)

InChI Key

QHZJFIDZZOVZNW-UHFFFAOYSA-N

Canonical SMILES

CCCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=C(N=CC=C3)Cl

Origin of Product

United States

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